2-Thienylacrylic acid
Overview
Description
2-Thienylacrylic acid is a chemical compound with the molecular formula C7H6O2S and a molar mass of 154.19 . It is used in various chemical reactions and has potential applications in different fields.
Synthesis Analysis
The synthesis of 2-Thienylacrylic acid involves various chemical reactions. One notable study discusses the use of 2-cyano-3-(2-thienyl)acrylic acid (CTA) as a new matrix for the analysis of a broad spectrum of compounds . This low-cost synthetic CTA was developed for the analysis of compounds such as lipids, peptides, proteins, saccharides, natural products, PEGs, and organometallics .
Molecular Structure Analysis
The molecular structure of 2-Thienylacrylic acid is composed of seven carbon atoms, six hydrogen atoms, two oxygen atoms, and one sulfur atom . The exact structure can be determined using various spectroscopic techniques.
Chemical Reactions Analysis
2-Thienylacrylic acid can participate in various chemical reactions. For instance, it can be used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) for the analysis of a broad spectrum of analytes .
Physical And Chemical Properties Analysis
2-Thienylacrylic acid has a predicted density of 1.346±0.06 g/cm3, a melting point of 145-148°C, a boiling point of 298.9±15.0 °C, and a flashing point of 134.6°C . It also has a refractive index of 1.656 .
Scientific Research Applications
Peptide Self-Assembly : A study by Hamley et al. (2010) explored the self-assembly of a peptide incorporating the non-natural amino acid beta-2-thienylalanine, a derivative of 2-Thienylacrylic acid. This peptide formed beta-sheet-rich amyloid fibrils, exhibiting potential for electronic properties due to charge delocalization and pi-stacking.
Fluorescent Dyes in DNA Research : The work of Barthes et al. (2015) focused on creating environmentally sensitive fluorescent dyes for DNA research, using 2-thienyl- derivatives. These dyes demonstrated increased brightness and responsiveness to solvent polarity, beneficial for DNA interaction sensing.
Organic Synthesis : In a study by Raposo et al. (2005), 1-aryl-2-thienyl-substituted pyrroles were synthesized using 2-thienylacrylic acid derivatives, indicating its use in creating complex organic structures.
Chemical Synthesis and Potential Applications : Research by He Qi-ge (2006) developed a new method to synthesize 4-(2-thienyl)phenylacetic acid derivatives, discussing their potential applications.
Microwave-Assisted Synthesis : A study by Hesse et al. (2007) demonstrated the use of microwave irradiation for the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, showcasing an efficient synthesis method involving 2-thienylacrylic acid derivatives.
Photoreaction in Molecular Crystals : Koshima et al. (2000) investigated the photoreaction of 2-thienylacetic acid in two-component molecular crystals, demonstrating its utility in photochemical processes.
Biomedical Applications of THz Technology : Though not directly related to 2-thienylacrylic acid, Gong et al. (2019) discussed terahertz (THz) technology's applications in biomedicine, which could be relevant if 2-thienylacrylic acid derivatives exhibit THz-sensitive properties.
Safety And Hazards
2-Thienylacrylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
3-thiophen-2-ylprop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMZQOIASVGJQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306903 | |
Record name | 3-(2-Thienyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thienyl)-2-propenoic acid | |
CAS RN |
1124-65-8 | |
Record name | 3-(2-Thienyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Thienyl)acrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Thienyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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